molecular formula C12H7Cl3 B144692 3,5,6-Trichloro-1,2-dihydroacenaphthylene CAS No. 15248-00-7

3,5,6-Trichloro-1,2-dihydroacenaphthylene

Cat. No.: B144692
CAS No.: 15248-00-7
M. Wt: 257.5 g/mol
InChI Key: IBXKURPCEGNACT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloro-1,2-dihydroacenaphthylene typically involves the chlorination of acenaphthylene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually performed at elevated temperatures to ensure complete chlorination of the acenaphthylene core .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trichloro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5,6-Trichloro-1,2-dihydroacenaphthylene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological effects and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5,6-Trichloro-1,2-dihydroacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,6-Trichloroacenaphthene
  • Acenaphthylene
  • 1,2-Dihydroacenaphthylene

Uniqueness

3,5,6-Trichloro-1,2-dihydroacenaphthylene is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have fewer chlorine atoms or different substitution patterns .

Properties

IUPAC Name

3,5,6-trichloro-1,2-dihydroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-8-4-2-6-1-3-7-9(14)5-10(15)12(8)11(6)7/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXKURPCEGNACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C3=C(C=CC1=C23)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605638
Record name 3,5,6-Trichloro-1,2-dihydroacenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15248-00-7
Record name 3,5,6-Trichloro-1,2-dihydroacenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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